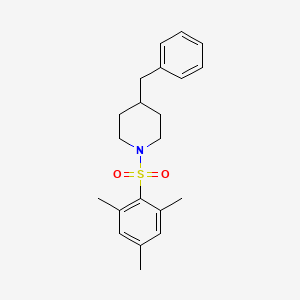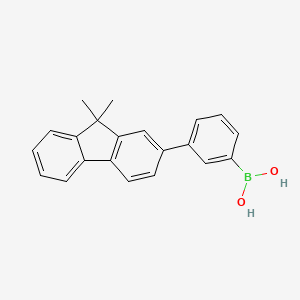
(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid” is an organic compound and a pharmaceutical intermediate . It has a CAS Number of 1092840-71-5 and a molecular weight of 314.19 . It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The conventional synthesis method for this compound involves using 9,9-dimethyl-2-bromofluorene as the starting material . A strong base, such as butyllithium, is used to remove the bromine, resulting in the corresponding phenyllithium reagent . This is then added to the appropriate trimethyl borate or triisopropyl borate, followed by the addition of acid to promote a 1,2-migration of boron . During this process, the other two ester bonds also undergo corresponding hydrolysis, resulting in boronic acid .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C21H19BO2 . The InChI code for this compound is 1S/C21H19BO2/c1-21(2)19-9-4-3-8-17(19)18-11-10-15(13-20(18)21)14-6-5-7-16(12-14)22(23)24/h3-13,23-24H,1-2H3 .Physical And Chemical Properties Analysis
This compound appears as a white or light yellow solid powder at room temperature and pressure . It has a molecular weight of 238.09, a melting point of 300 degrees Celsius, and a density of 1.2 .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediates
This compound serves as an intermediate in organic synthesis, particularly in the transformation of boronic acids on the phenyl ring. It can be easily converted into various boronic esters and participate in classic Suzuki coupling reactions to form carbon-carbon bonds, as well as Chan-Lam coupling reactions to create carbon-oxygen or carbon-nitrogen bonds .
Sensing Applications
Boronic acids, including this compound, are known for their interactions with diols and strong Lewis bases like fluoride or cyanide anions. These interactions are exploited in sensing applications, which can be homogeneous assays or heterogeneous detection, including the detection at the interface of the sensing material or within the bulk sample .
Hole Transport Materials for Perovskite Solar Cells
The introduction of fluorene into organic hole transport materials, such as this compound, has been shown to improve mobility and photovoltage in perovskite solar cells. A new small molecular hole-transporting material incorporating this structure achieved a power conversion efficiency of 19.7% with a photovoltage of 1.11 V .
Electroluminescence in Organic Electronics
Compounds containing the fluorene moiety, like this boronic acid, are used in the synthesis of materials with electroluminescent properties. These materials are crucial for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Catalysis
Boronic acids are essential in catalysis, particularly in cross-coupling reactions. They facilitate the transmetalation step with palladium (II) complexes in Suzuki–Miyaura coupling, which is widely used due to its mild and functional group tolerant reaction conditions .
Biochemical Tools
Boronic acids, including this compound, serve as biochemical tools for protein manipulation and modification, biological labeling, and cell delivery systems. Their ability to interact with diols makes them suitable for modifying biomolecules and developing therapeutics .
Mecanismo De Acción
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is blood-brain barrier permeant , which suggests it could have a broad distribution in the body.
Action Environment
It is noted that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that it may be sensitive to oxygen and temperature.
Propiedades
IUPAC Name |
[3-(9,9-dimethylfluoren-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BO2/c1-21(2)19-9-4-3-8-17(19)18-11-10-15(13-20(18)21)14-6-5-7-16(12-14)22(23)24/h3-13,23-24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCSDKIJFMZZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C3(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


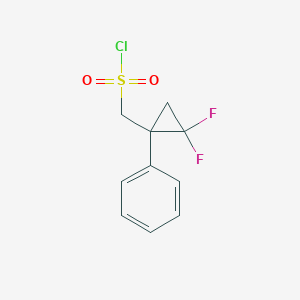
![2-Propenamide, n-[(2-fluorophenyl)methyl]-](/img/structure/B3010286.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B3010288.png)
![5-ethoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010292.png)
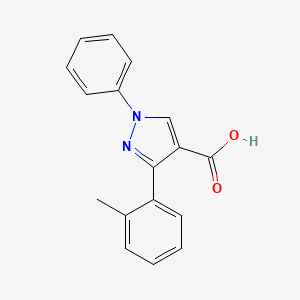
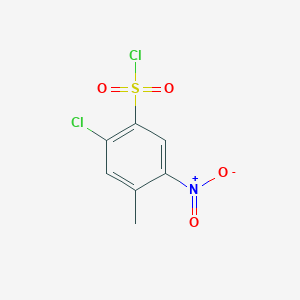
![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3010299.png)
![2-Naphthalen-1-yl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3010301.png)
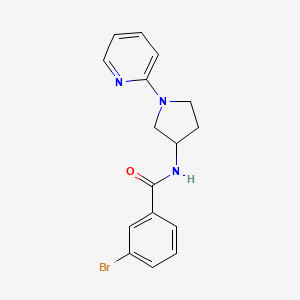

![N-[2-chloro-4-(acetamidomethyl)phenyl]prop-2-enamide](/img/structure/B3010304.png)
